molecular formula C23H20N2O5S2 B2663169 2-hydroxy-5-(3-((Z)-5-((Z)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid CAS No. 307546-24-3

2-hydroxy-5-(3-((Z)-5-((Z)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid

Cat. No. B2663169
CAS RN: 307546-24-3
M. Wt: 468.54
InChI Key: OYELAKCKFJSWAV-FLJQVKMMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-5-(3-((Z)-5-((Z)-2-methyl-3-phenylallylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid is a useful research compound. Its molecular formula is C23H20N2O5S2 and its molecular weight is 468.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • A study described the synthesis of 2-hydroxy-N(4-oxo-2-aryl-thiazolidin-3-yl)-benzamides and their derivatives, demonstrating antibacterial and antifungal activities. These compounds were evaluated for their potential in medical applications, particularly in combating microbial infections (H. S. Patel & Sumeet J. Patel, 2010).

Anticancer Activity

  • Another study focused on novel 4-thiazolidinones with a benzothiazole moiety, showing that some of these compounds exhibited anticancer activity against various cancer cell lines. This highlights the potential of such derivatives in the development of new anticancer therapies (D. Havrylyuk et al., 2010).

Corrosion Inhibition

  • Research into benzothiazole derivatives revealed their effectiveness as corrosion inhibitors for carbon steel in acidic environments. These findings could lead to the development of safer and more efficient materials for industrial applications (Zhiyong Hu et al., 2016).

Fluorescence Properties

  • A study on the fluorescence properties of a new fluorescent compound indicated its selectivity towards Co2+, suggesting applications in chemical sensing and environmental monitoring (Li Rui-j, 2013).

Anti-Proliferative Agents

  • Research on quinuclidinone derivatives, designed as potential anti-cancer agents, highlighted compounds with significant anti-proliferative activity. This opens up possibilities for these derivatives in cancer treatment research (J. Soni et al., 2015).

properties

IUPAC Name

2-hydroxy-5-[3-[(5Z)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5S2/c1-14(11-15-5-3-2-4-6-15)12-19-21(28)25(23(31)32-19)10-9-20(27)24-16-7-8-18(26)17(13-16)22(29)30/h2-8,11-13,26H,9-10H2,1H3,(H,24,27)(H,29,30)/b14-11-,19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYELAKCKFJSWAV-FLJQVKMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=C(C=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=C(C=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.